molecular formula C23H19ClN2O4 B4049537 N-(4-{[(3-chloro-4-methylphenyl)amino]carbonyl}phenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

N-(4-{[(3-chloro-4-methylphenyl)amino]carbonyl}phenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No.: B4049537
M. Wt: 422.9 g/mol
InChI Key: PVLXSWGIHASWII-UHFFFAOYSA-N
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Description

N-(4-{[(3-chloro-4-methylphenyl)amino]carbonyl}phenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a useful research compound. Its molecular formula is C23H19ClN2O4 and its molecular weight is 422.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 422.1033348 g/mol and the complexity rating of the compound is 610. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Characterization

This compound and related derivatives are primarily involved in chemical synthesis research, exploring their potential as intermediates in the production of various pharmacologically active molecules. Studies have shown that compounds with similar structures can be synthesized through reactions involving aminophenols and benzoylisothiocyanates, demonstrating chemoselective N-benzoylation processes (Singh, Lakhan, & Singh, 2017). Such research highlights the versatility of these compounds in synthesizing benzamides of biological interest, providing a foundation for further pharmaceutical applications.

Biological Activities

The biological activities of compounds structurally related to "N-(4-{[(3-chloro-4-methylphenyl)amino]carbonyl}phenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide" have been explored, including their potential as antiarrhythmic, serotonin antagonist, and antianxiety agents. Novel substituted thiophene derivatives synthesized from similar compounds have shown significant pharmacological activities in preclinical studies, comparing favorably with established drugs like procaine amide and diazepam (Amr, Sherif, Assy, Al-Omar, & Ragab, 2010). These findings suggest that derivatives of the specified compound may hold promise for the development of new therapeutic agents targeting cardiovascular and neurological disorders.

Spectroscopic Characterization and Crystal Structure

The structural characterization of these compounds, including their crystal structures and spectroscopic properties, is crucial for understanding their chemical behavior and potential interactions with biological targets. Research into similar compounds has provided detailed insights into their molecular configurations, employing techniques such as X-ray crystallography and NMR spectroscopy (Saeed, Rashid, Bhatti, & Jones, 2010). Such studies are essential for the rational design of drugs and materials based on these chemical scaffolds.

Properties

IUPAC Name

N-[4-[(3-chloro-4-methylphenyl)carbamoyl]phenyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN2O4/c1-14-6-9-17(12-18(14)24)26-22(27)15-7-10-16(11-8-15)25-23(28)21-13-29-19-4-2-3-5-20(19)30-21/h2-12,21H,13H2,1H3,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVLXSWGIHASWII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)NC(=O)C3COC4=CC=CC=C4O3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-{[(3-chloro-4-methylphenyl)amino]carbonyl}phenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(4-{[(3-chloro-4-methylphenyl)amino]carbonyl}phenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Reactant of Route 3
N-(4-{[(3-chloro-4-methylphenyl)amino]carbonyl}phenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Reactant of Route 4
N-(4-{[(3-chloro-4-methylphenyl)amino]carbonyl}phenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Reactant of Route 5
Reactant of Route 5
N-(4-{[(3-chloro-4-methylphenyl)amino]carbonyl}phenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Reactant of Route 6
Reactant of Route 6
N-(4-{[(3-chloro-4-methylphenyl)amino]carbonyl}phenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

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